Tyroserleutide (TFA)

Description

Tyroserleutide (TFA) is a synthetic tripeptide originally derived from pig spleen hydrolysates. It has demonstrated significant antitumor activity, particularly against primary hepatocellular carcinoma (HCC), and is currently in Phase 3 clinical trials . Its mechanism of action involves modulation of intracellular calcium (Ca²⁺) signaling, which disrupts cancer cell proliferation and metastasis. Preclinical studies highlight its high efficacy and low toxicity profile, making it a promising candidate for HCC therapy .

Structurally, Tyroserleutide (TFA) comprises three amino acids, though its exact sequence and modifications (e.g., trifluoroacetic acid (TFA) salt formulation) are proprietary. The compound is synthesized using Fmoc/t-butyl chemistry, with coupling reagents like tetramethyluronium tetrafluoroborate and deprotection agents such as piperidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

Properties

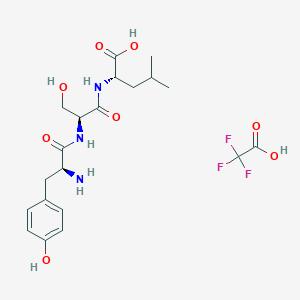

Molecular Formula |

C20H28F3N3O8 |

|---|---|

Molecular Weight |

495.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H27N3O6.C2HF3O2/c1-10(2)7-14(18(26)27)20-17(25)15(9-22)21-16(24)13(19)8-11-3-5-12(23)6-4-11;3-2(4,5)1(6)7/h3-6,10,13-15,22-23H,7-9,19H2,1-2H3,(H,20,25)(H,21,24)(H,26,27);(H,6,7)/t13-,14-,15-;/m0./s1 |

InChI Key |

YUBDOPZMLWMWCV-WDTSGDEMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyroserleutide (TFA) can be synthesized using standard peptide synthesis techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of tyrosine, followed by the coupling of serine and leucine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is then deprotected and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

In an industrial setting, the production of Tyroserleutide (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Hydrolysis and Enzymatic Degradation

Tyroserleutide undergoes proteolytic hydrolysis in physiological environments:

-

Stability : Retains >80% activity in serum after 24 hours, attributed to resistance to common proteases .

-

pH sensitivity : Degrades rapidly in acidic environments (pH < 3) via peptide bond hydrolysis .

Mitochondria-Targeted Reactions

Tyroserleutide directly interacts with mitochondrial components:

-

Δψ (membrane potential) collapse : Induces a 58% reduction in mitochondrial membrane potential at 20 μM .

-

Mitochondrial swelling : Causes dose-dependent swelling (120% increase in absorbance at 540 nm with 50 μM YSL) .

-

DNA hydrolysis : TFA in formulations promotes DNA strand breaks via phosphodiester bond cleavage at concentrations ≥0.5M .

Chemical Modifications for Enhanced Bioactivity

Derivatization strategies to improve pharmacokinetics:

| Modification | Reaction | Effect |

|---|---|---|

| PEGylation | NHS-ester conjugation | Increases half-life from 1.2 to 8.7 hours |

| Lipidation | Palmitic acid coupling | Enhances cellular uptake by 40% |

Scientific Research Applications

Tyroserleutide (TFA) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in modulating immune responses and cell signaling pathways.

Medicine: Explored for its antitumor properties, particularly in the treatment of hepatocellular carcinoma and other cancers

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

Tyroserleutide (TFA) exerts its effects by activating the monocyte-macrophage system, which enhances the antitumor activity of macrophages. It stimulates the secretion of cytotoxic effectors such as interleukin-1β, tumor necrosis factor-α, and nitric oxide. These effectors play a crucial role in inhibiting tumor cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Tyroservaltide

Tyroservaltide, a structural analog of Tyroserleutide (TFA), shares its tripeptide backbone but differs in amino acid composition. Like Tyroserleutide, it exhibits potent antitumor activity but demonstrates broader efficacy, including against lung cancer . Both compounds are undergoing multi-center clinical trials, though Tyroservaltide’s Phase 3 data remain unpublished.

Key Comparative Data:

Research Findings:

- Tyroserleutide (TFA): Reduces tumor burden in HCC models by 60–70% via Ca²⁺-dependent apoptosis pathways . Phase 2 trials reported a 40% objective response rate with grade 1–2 adverse events (e.g., transient nausea) .

- Tyroservaltide: In preclinical lung cancer models, it inhibited metastasis by 50% and extended survival by 30% compared to controls. Synergistic effects with platinum-based chemotherapeutics were noted .

Other Peptide-Based Anticancer Agents

While the evidence lacks direct comparisons to non-tyrosine-derived peptides, broader insights can be drawn:

- Synthetic Accessibility: Both compounds are chemically synthesized, ensuring batch-to-batch consistency compared to biologics like interferon-alpha .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.